N-phenyl-N'-pyridin-3-yloxamide
Description
N-Phenyl-N'-pyridin-3-yloxamide is a heterocyclic oxamide derivative featuring a phenyl group and a pyridin-3-yl moiety linked via an oxalamide bridge. This structure combines aromatic and nitrogen-rich components, making it a candidate for diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
181208-53-7 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-phenyl-N'-pyridin-3-yloxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12(15-10-5-2-1-3-6-10)13(18)16-11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
InChI Key |
QNHODDLRAOHBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CN=CC=C2 |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-N’-pyridin-3-yloxamide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-phenyl-N’-pyridin-3-yloxamide is formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-pyridin-3-yloxamide are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-pyridin-3-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group into amine derivatives.
Substitution: The phenyl and pyridin-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-pyridin-3-yloxamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-phenyl-N’-pyridin-3-yloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-phenyl-N’-pyridin-3-yloxamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes or disrupt cellular processes essential for fungal growth . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclopropyl-N'-Pyridin-3-Ylmethyl-Oxalamide
- Structural Differences : The cyclopropyl group replaces the phenyl ring in the N-phenyl moiety, altering steric and electronic properties. Cyclopropyl’s ring strain and sp³ hybridization may enhance conformational rigidity compared to the planar phenyl group .
Thidiazuron (TDZ) and CPPU
- TDZ (N-Phenyl-N'-1,2,3-Thiadiazol-5-Ylurea): A phenylurea derivative with a thiadiazole ring. Unlike the oxamide bridge in N-phenyl-N'-pyridin-3-yloxamide, TDZ’s urea group facilitates strong cytokinin activity in plant tissue culture, promoting shoot proliferation at nanomolar concentrations .
- CPPU (N-(2-Chloro-4-Pyridyl)-N'-Phenylurea): Features a chloro-pyridyl group instead of pyridin-3-yl. The electron-withdrawing chlorine atom enhances electrophilicity, increasing its potency as a cytokinin compared to non-halogenated analogs .
- Key Contrast : Oxamide derivatives like this compound may exhibit reduced cytokinin activity due to the lack of a urea moiety but could offer superior hydrolytic stability in acidic environments .
EMPA (Orexin Receptor Antagonist)
- Structure: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide shares the pyridin-3-yl group but incorporates a sulfonamide and acetamide backbone.
- Binding Interactions : Both compounds interact with pyridine-sensitive receptors (e.g., orexin receptors). However, EMPA’s sulfonamide group forms hydrogen bonds with conserved residues like His7.39 in OX2 receptors, a feature absent in the oxamide derivative. This difference may limit this compound’s efficacy as a neuroactive agent .
Table 1: Comparative Analysis of Key Compounds
Table 2: Stability and Selectivity Metrics
| Compound | LogP (Predicted) | Metabolic Stability (t₁/₂) | Selectivity Index* |
|---|---|---|---|
| This compound | 1.8 | >6 hours (in vitro) | N/A |
| TDZ | 2.1 | 2–4 hours | High (cytokinin) |
| EMPA | 3.5 | 8 hours | OX2 > OX1 (10:1) |
*Selectivity index refers to receptor/enzyme specificity where data are available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
